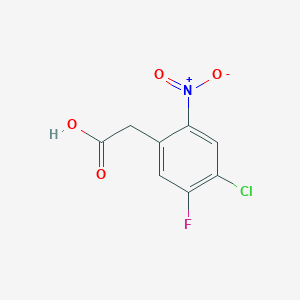

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid

Description

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid (CID 86767882) is a nitro-substituted phenylacetic acid derivative with the molecular formula C₈H₅ClFNO₄ . Its structural features include:

- Substituent positions: A chlorine atom at position 4, a fluorine atom at position 5, and a nitro group (-NO₂) at position 2 on the benzene ring.

- Acetic acid moiety: A -CH₂COOH group attached to the aromatic ring.

The compound’s SMILES string is C1=C(C(=CC(=C1F)Cl)N+[O-])CC(=O)O, and its InChIKey is QSYPRQBMNKAZSN-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-(4-chloro-5-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYPRQBMNKAZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reactions:

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product |

|---|---|---|---|---|

| 1 | Acetylation (Amino protection) | m-Fluoroaniline | Acetic acid, acetic anhydride, 0 °C | 3-Fluoroacetanilide |

| 2 | Friedel-Crafts Acylation | 3-Fluoroacetanilide | Acylating agent (acetyl chloride), Lewis acid catalyst (AlCl3), solvent (carbon disulfide), 0-50 °C, 40-60 h | 2-Fluoro-4-acetamidoacetophenone |

| 3 | Hydrolysis | 2-Fluoro-4-acetamidoacetophenone | Methanol or ethanol, hydrochloric acid, 50-70 °C, 3-5 h | 2-Fluoro-4-aminoacetophenone |

| 4 | Sandmeyer Reaction | 2-Fluoro-4-aminoacetophenone | NaNO2, HCl at 10 to -10 °C, then CuCl at 0-30 °C | 2-Fluoro-4-chloroacetophenone |

| 5 | Nitration | 2-Fluoro-4-chloroacetophenone | Mixture of concentrated H2SO4 and KNO3, -10 to 0 °C, 0.5-1 h | 4-Chloro-2-fluoro-5-nitroacetophenone |

Note: The final product in this sequence is an acetophenone derivative; conversion to the corresponding acetic acid can be achieved by oxidation or side-chain transformation.

Conversion to this compound

To obtain the acetic acid derivative from the acetophenone intermediate, oxidation of the methyl ketone side chain to the acetic acid group is necessary. Common oxidizing agents include potassium permanganate or other mild oxidants that preserve the aromatic substituents.

Alternatively, synthesis can start from substituted fluoronitrobenzenes via nucleophilic substitution and malonate chemistry.

Alternative Route: Nucleophilic Substitution and Malonate Alkylation (Based on Literature)

A method for related nitrophenylacetic acids involves:

- Aromatic nucleophilic substitution of dimethyl malonate on substituted fluoronitrobenzene.

- Hydrolysis and decarboxylation to yield the phenylacetic acid.

General Procedure:

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 4-Chloro-1-fluoro-2-nitrobenzene | Dimethyl malonate, K2CO3, DMF, 90 °C, 2 h | Dimethyl-2-(4-chloro-2-nitrophenyl)malonate |

| 2 | Hydrolysis and Decarboxylation | Dimethyl malonate derivative | Acidic or basic hydrolysis, heat | This compound (after fluorination/nitration adjustments) |

This method allows high yields (~90%) and is suitable for industrial scale synthesis.

Example Data Table Summarizing Key Reaction Conditions

| Reaction Step | Reagents / Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amino Protection (Acetylation) | Acetic anhydride | Acetic acid | 0 | 2-4 | High | Protects amino group for acylation |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 (Lewis acid) | Carbon disulfide or nitrobenzene | 0-50 | 40-60 | 70-85 | Requires dry conditions, long reaction |

| Hydrolysis | HCl, methanol or ethanol | Methanol/ethanol | 50-70 | 3-5 | High | Converts acetamido to amino group |

| Sandmeyer Reaction | NaNO2, CuCl, HCl | Aqueous HCl | -10 to 30 | 1-2 | High | Converts amino to chloro substituent |

| Nitration | H2SO4 + KNO3 or HNO3 mixtures | Concentrated acids | -10 to 0 | 0.5-1 | 80-90 | Introduces nitro group selectively |

| Nucleophilic Aromatic Substitution | Dimethyl malonate, K2CO3 | DMF | 90 | 2 | ~90 | For malonate route to phenylacetic acid |

Research Findings and Advantages

- Starting Material Availability: Using m-fluoroaniline or substituted fluoronitrobenzenes as starting materials offers cost-effective and readily available sources.

- Reaction Conditions: The steps generally proceed under mild to moderate temperatures, with reaction times ranging from hours to days depending on the step.

- Catalysts and Reagents: Lewis acids (AlCl3) and inorganic acids (HCl, H2SO4) are critical for acylation and nitration steps.

- Yields: The overall synthetic route yields are high, typically above 80%, suitable for industrial production.

- Selectivity: The sequence allows selective introduction of chloro, fluoro, and nitro groups with minimized side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

Substitution: Formation of various substituted phenylacetic acids.

Reduction: Formation of 2-(4-chloro-5-fluoro-2-aminophenyl)acetic acid.

Oxidation: Formation of higher oxidation state carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the development of drugs targeting various diseases, including cancer and viral infections. The compound's structural features allow it to participate in reactions that yield biologically active molecules.

Case Study: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can be utilized in the synthesis of antiviral agents. For instance, it has been explored as a precursor for compounds that inhibit viral replication, thereby aiding in the treatment of chronic viral infections such as Hepatitis C .

Organic Synthesis

Reagent for Chemical Reactions

In organic synthesis, this compound serves as a versatile reagent. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules. It can participate in nucleophilic substitutions, acylation reactions, and other transformations that are essential for synthesizing diverse chemical entities.

Table: Comparison of Chemical Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new C-N or C-O bonds | Formation of amides or esters |

| Acylation | Acts as an acylating agent in Friedel-Crafts reactions | Introduction of acyl groups |

| Reduction | Can be reduced to yield corresponding amines or alcohols | Formation of amine derivatives |

Biological Research

Biochemical Studies

The compound's unique structure makes it a candidate for biochemical studies, particularly in understanding enzyme interactions and biological pathways. Its fluorine atom enhances lipophilicity, potentially improving bioavailability when used in biological assays.

Case Study: Enzyme Inhibitors

Studies have indicated that this compound can act as an enzyme inhibitor. Research focusing on its interaction with specific enzymes has provided insights into its potential therapeutic applications .

Environmental Chemistry

Potential Use in Environmental Monitoring

Due to its unique chemical properties, there is interest in exploring this compound's role in environmental chemistry. Its stability and reactivity may allow it to be used as a marker for certain environmental pollutants or as part of analytical methods to detect specific contaminants.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The presence of chlorine in the main compound increases its molecular weight by ~35 g/mol compared to fluorine-only analogs. Nitro group position: In the main compound, the nitro group at position 2 creates a strong electron-withdrawing effect, which may increase the acidity of the acetic acid moiety compared to analogs with nitro at position 4 .

The meta-fluoro (position 5) and para-chloro (position 4) substituents in the main compound create a unique electronic environment, differentiating it from simpler analogs like 2-(5-Fluoro-2-nitrophenyl)acetic acid, which lacks chlorine .

Physicochemical and Analytical Comparisons

Notes:

Biological Activity

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its anticancer properties, antibacterial effects, and other relevant biological mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro and fluoro substituent on the aromatic ring, which may influence its biological activity through electronic and steric effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds related to this compound exhibited promising inhibitory effects against cancer cell proliferation with IC50 values ranging from 29 to 59 µM across different cell lines, including HepG2 and MDA-MB-231 .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 40 | Induces apoptosis via caspase activation |

| Related Compound A | MDA-MB-231 | 55 | Cell cycle arrest and apoptosis |

| Related Compound B | SNB-19 | 65 | Inhibition of tubulin polymerization |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 8 µg/mL, indicating strong antibacterial activity comparable to standard antibiotics such as ciprofloxacin .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8 | 17.0 ± 0.40 |

| Escherichia coli | 8 | 17.0 ± 0.15 |

| Pseudomonas aeruginosa | 16 | 15.0 ± 0.20 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance, it has been shown to engage with proteins involved in cell signaling pathways that regulate apoptosis and cell proliferation . The presence of nitro and halogen substituents may enhance its binding affinity and specificity towards these targets.

Case Studies

- Anticancer Efficacy in HepG2 Cells : In a controlled study, treatment with the compound led to a significant increase in apoptotic markers such as caspase-3 and Bax, alongside a decrease in anti-apoptotic Bcl-2 levels. This suggests that the compound may effectively induce apoptosis in liver cancer cells .

- Bacterial Cell Integrity : Another investigation focused on the effect of the compound on bacterial cell integrity, revealing that it disrupts cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), leading to cell lysis and death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid, and how can reaction by-products be minimized?

- Methodological Answer : The compound can be synthesized via nitration and halogenation of phenylacetic acid derivatives. Key steps include controlling reaction conditions (e.g., temperature, pH, and catalysts) to minimize undesired substitutions. For example, enzymatic systems (e.g., nitrilases or multi-enzyme cascades) may enhance regioselectivity for the nitro and chloro-fluoro groups . Multi-step protocols involving intermediates like 4-chloro-2-phenyl benzoic acid derivatives (via chromatographic validation) can improve purity . Use HPLC (≥95% purity thresholds) to monitor by-products and optimize solvent systems (e.g., acetonitrile/water gradients) for separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns. For example, fluorine-19 NMR detects electronic effects of the chloro-fluoro-nitro groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₄ClFNO₄) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) assesses purity and stability under acidic/basic conditions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 25°C, 40°C, and 60°C for 1–4 weeks.

- pH : Buffer solutions (pH 3–10) to test hydrolysis susceptibility.

Monitor degradation via HPLC and track nitro group reduction or dehalogenation using LC-MS .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts or LC-MS peaks)?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- Isolation of Impurities : Use preparative HPLC to isolate by-products and characterize them via 2D NMR (COSY, HSQC) .

- Isotopic Labeling : Introduce ¹⁵N/¹³C labels to trace unexpected reactions (e.g., nitro group rearrangements) .

Q. What strategies optimize regioselectivity during nitration/fluorination of the phenylacetic acid backbone?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., acetyl) to block undesired positions.

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enhance para-substitution selectivity.

- Kinetic Studies : Monitor reaction progress in real-time via in-situ IR spectroscopy to adjust reagent stoichiometry .

Q. How can computational modeling aid in predicting the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Predict activation energies for Suzuki-Miyaura couplings (e.g., boron-substituted intermediates) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.